molecular formula C20H22FN7O B2711386 N-(3-fluoro-4-methylphenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1171223-57-6

N-(3-fluoro-4-methylphenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2711386
CAS RN: 1171223-57-6
M. Wt: 395.442
InChI Key: DCEMWLFBKVZMKF-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H22FN7O and its molecular weight is 395.442. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism in Chronic Myelogenous Leukemia Patients

Flumatinib, a tyrosine kinase inhibitor related to the compound , is undergoing Phase I clinical trials in China for treating chronic myelogenous leukemia (CML). The metabolites of flumatinib in CML patients were identified to determine the main metabolic pathways in humans after oral administration. It was found that flumatinib predominantly undergoes amide bond cleavage leading to hydrolytic products. This knowledge can be crucial for understanding the metabolism and efficacy of similar compounds like N-(3-fluoro-4-methylphenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide in cancer treatment (Aishen Gong et al., 2010).

Antitumor Activity of Pyrimidinyl Pyrazole Derivatives

Compounds related to the target molecule have shown significant cytotoxicity in vitro and in vivo antitumor activity against various tumor cells. This includes the 3-fluoro-5-substituted phenylpiperazinyl group demonstrating potent cytotoxicity. These findings highlight the potential antitumor applications of compounds structurally similar to N-(3-fluoro-4-methylphenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide (H. Naito et al., 2005).

Anti-Inflammatory and Analgesic Agents

Compounds derived from similar molecular structures, including benzodifuranyl and thiazolopyrimidines, have been investigated as anti-inflammatory and analgesic agents. These derivatives have shown significant inhibitory activity on COX-2 selectivity and have potential analgesic and anti-inflammatory properties, suggesting a possible application area for the compound (A. Abu‐Hashem et al., 2020).

Antimicrobial Activity

Studies on dithiocarbamate derivatives bearing thiazole/benzothiazole rings, structurally similar to the compound, have demonstrated significant antimicrobial activity. This suggests that N-(3-fluoro-4-methylphenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide could also possess antimicrobial properties, contributing to its potential in treating infections (L. Yurttaş et al., 2016).

Antiproliferative Activity Against Cancer Cell Lines

Derivatives of the compound, specifically 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some derivatives showed good activity, indicating that compounds like N-(3-fluoro-4-methylphenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide could be potent anticancer agents (L. Mallesha et al., 2012).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN7O/c1-14-3-4-16(11-17(14)21)25-20(29)27-9-7-26(8-10-27)18-12-19(24-13-23-18)28-6-5-22-15(28)2/h3-6,11-13H,7-10H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEMWLFBKVZMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

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